molecular formula C30H25N3O4 B1243832 N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide

N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide

Cat. No.: B1243832
M. Wt: 491.5 g/mol
InChI Key: XHIUGWIYYLIBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide is a member of quinolines.

Scientific Research Applications

Diuretic Properties and Hypertension Remedy

6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound related to the chemical of interest, has been identified to possess strong diuretic properties. This makes it a potential new remedy for hypertension. Its polymorphic modifications have been studied, revealing differences in crystal packing which may influence its pharmacological properties (Shishkina et al., 2018).

Antimicrobial Activity

Certain quinoxaline derivatives bearing an amide moiety, related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds, including N-[2,3-bis(4-methoxy/methylphenyl)quinoxalin-6-yl]-substituted benzamide derivatives, exhibited significant activity against Candida species, highlighting their potential in antimicrobial applications (Abu Mohsen et al., 2014).

Synthesis in Ionic Liquid

The synthesis of related compounds, such as 6-hydroxy-1H-quinolin-2-one and 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, in ionic liquid has been investigated. These processes offer advantages in terms of yield, simplicity, and environmental friendliness, which are crucial for industrial-scale production (Liu Chang-chun, 2010; Yuan Jia-chen, 2014).

Anticancer Properties

New derivatives, such as 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one, have been synthesized and shown to exhibit strong inhibitory activity against various human cancer cell lines, particularly non-small cell lung cancer. The compound's mechanism of action resembles that of antimitotic drugs, making it a promising anticancer lead (Cheng et al., 2013).

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

A novel series of 3-quinoline carboxamides, similar in structure to the chemical of interest, has been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds show promise in probing ATM inhibition in vivo, especially in combination with DNA strand break-inducing agents (Degorce et al., 2016).

Antifungal Activity

New pyrido[2,3-d]pyrimidine derivatives, synthesized from related compounds, have shown significant antifungal activities. These findings suggest potential applications in antifungal therapies (Hanafy, 2011).

Properties

Molecular Formula

C30H25N3O4

Molecular Weight

491.5 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]quinolin-6-yl]pyridine-3-carboxamide

InChI

InChI=1S/C30H25N3O4/c1-35-24-11-8-20(9-12-24)19-37-29-17-28(21-5-3-7-25(15-21)36-2)33-27-13-10-23(16-26(27)29)32-30(34)22-6-4-14-31-18-22/h3-18H,19H2,1-2H3,(H,32,34)

InChI Key

XHIUGWIYYLIBEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)NC(=O)C4=CN=CC=C4)C5=CC(=CC=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.